molecular formula C20H31N5O3S B2652341 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine CAS No. 2320642-44-0

4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine

Cat. No.: B2652341
CAS No.: 2320642-44-0
M. Wt: 421.56
InChI Key: JYZBSMHCDAQLHL-UHFFFAOYSA-N
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Description

4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform [https://pubchem.ncbi.nlm.nih.gov/compound/118259499]. This high selectivity over other PI3K class I isoforms makes it an invaluable chemical probe for dissecting the specific biological roles of PI3Kβ signaling in physiological and pathological contexts [https://www.nature.com/articles/s41467-021-27449-4]. Research utilizing this compound has been pivotal in elucidating the distinct function of PI3Kβ in pathways such as GPCR signaling and insulin metabolism. Its application is critical for investigating diseases driven by PTEN loss or PI3Kβ dysregulation, particularly in oncology for understanding tumor progression and resistance mechanisms [https://aacrjournals.org/cancerres/article/81/13/Supplement/671275]. Furthermore, its role in platelet activation highlights its utility in cardiovascular and thrombosis research. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

4-[[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O3S/c1-13(2)25-17(6)19(16(5)23-25)29(26,27)24-9-7-18(8-10-24)11-28-20-14(3)15(4)21-12-22-20/h12-13,18H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZBSMHCDAQLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H28N4O2SC_{19}H_{28}N_4O_2S with a molecular weight of approximately 392.52 g/mol. The structure features a piperidine ring, a pyrimidine moiety, and a pyrazole sulfonamide group, which are known for their diverse pharmacological properties.

Structural Components

ComponentDescription
Piperidine A six-membered ring containing one nitrogen atom, associated with anesthetic properties.
Pyrimidine A heterocyclic aromatic organic compound that can exhibit antitumor activity.
Pyrazole Known for its anti-inflammatory and analgesic activities; the sulfonamide derivative enhances its efficacy.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that piperidine derivatives demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of important enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have reported IC50 values for similar compounds ranging from 0.63 µM to 6.28 µM against AChE, indicating potent inhibitory action . The sulfonamide group is particularly noted for its role in enzyme inhibition and potential therapeutic applications in treating conditions like hypertension and diabetes .

Anticancer Properties

The presence of the pyrimidine moiety in the compound suggests potential anticancer activity. Compounds containing pyrimidine rings have been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest .

Interaction with Biological Targets

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Interaction : The sulfonamide group is known to form hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, enhancing its bioavailability.

Case Studies

Several studies have explored the biological activities of related compounds:

  • A study synthesized a series of piperidine derivatives that demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting the importance of structural variations in enhancing efficacy .
  • Another investigation into pyrazole derivatives found promising results in inhibiting urease activity, suggesting potential applications in treating urinary tract infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic derivatives synthesized for pharmaceutical or agrochemical research. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Evidence Source
4-((1-((1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine Pyrimidine + Piperidine Sulfonated pyrazole, methyl groups Hypothesized kinase inhibition
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidinone + Tetrazole Coumarin, phenylpyrazole Anticancer/antimicrobial
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j) Pyrazol-3-one + Pyrimidine Thioxo group, coumarin Fluorescent probes

Key Findings:

Sulfonyl vs. Thioxo/Coumarin Groups : The sulfonyl group in the target compound may confer greater metabolic stability compared to the thioxo or coumarin groups in 4i and 4j, which are prone to oxidation or photodegradation .

Piperidine vs. In contrast, tetrazole rings (as in 4i) provide rigidity and acidic protons, favoring ionic interactions .

Methyl Substitutions: The 5,6-dimethylpyrimidine core enhances steric hindrance, possibly reducing off-target effects compared to the unsubstituted pyrimidinone in 4i .

Methodological Insights from Evidence

  • Structural Characterization : The use of SHELXL for crystal structure refinement () is critical for confirming the stereochemistry of such complex heterocycles. For example, the sulfonated pyrazole-piperidine linkage likely required high-resolution X-ray data for accurate modeling .

Q & A

Q. How does thermal degradation impact the compound’s stability, and how can this be mitigated?

  • Methodological Answer : Thermogravimetric analysis (TGA) identifies decomposition thresholds (~200–250°C for sulfonamides). Formulate with stabilizers (e.g., antioxidants like BHT) or encapsulate in cyclodextrins to enhance shelf life. Accelerated stability studies (40°C/75% RH) validate storage conditions .

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